6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one
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Overview
Description
6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of Functional Groups: The amino, hydroxy, and hydroxyethyl groups can be introduced through various substitution reactions. For example, the hydroxy group can be introduced via hydroxylation reactions, while the amino group can be introduced through amination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, lacking the amino, hydroxy, and hydroxyethyl groups.
2,3-Dihydroquinoxaline: A reduced form of quinoxaline.
6-aminoquinoxaline: A simpler derivative with only the amino group.
Uniqueness
6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both amino and hydroxy groups allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11N3O3 |
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Molecular Weight |
221.21 g/mol |
IUPAC Name |
7-amino-4-(2-hydroxyethyl)-1H-quinoxaline-2,3-dione |
InChI |
InChI=1S/C10H11N3O3/c11-6-1-2-8-7(5-6)12-9(15)10(16)13(8)3-4-14/h1-2,5,14H,3-4,11H2,(H,12,15) |
InChI Key |
XOWZCEYIDLPBCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)C(=O)N2CCO |
Origin of Product |
United States |
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